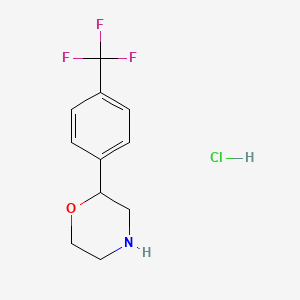

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride

Beschreibung

BenchChem offers high-quality 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBHKTZRFJSFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-25-8 | |

| Record name | Morpholine, 2-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of the novel compound 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride. This document is intended for researchers, analytical scientists, and professionals in drug development. It details a multi-technique analytical approach, emphasizing not just the procedural steps but the underlying scientific rationale and data synergy. By integrating data from High-Resolution Mass Spectrometry (HRMS), extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, we present a self-validating workflow to unambiguously confirm the molecular structure of the target compound.

Introduction

2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride is a synthetic organic compound with potential applications in pharmaceutical research, particularly in the development of agents targeting the central nervous system.[1] The presence of the trifluoromethyl group can significantly modulate a molecule's metabolic stability and binding affinity, while the morpholine ring imparts polarity.[1] Before any pharmacological or toxicological evaluation, unambiguous confirmation of its chemical structure is a fundamental regulatory and scientific requirement.

The process of determining a compound's chemical structure, known as structure elucidation, relies on a combination of analytical techniques.[2] While methods like mass spectrometry provide crucial information on elemental composition and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for mapping the precise connectivity of atoms. This guide demonstrates how a logical, integrated workflow using multiple spectroscopic and analytical techniques provides overlapping, self-validating data points to build an unshakeable structural hypothesis.

Integrated Analytical Workflow

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride

A Senior Application Scientist's Perspective on a Novel Pharmacophore

Abstract: This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural motifs—a 2-phenylmorpholine core and a 4-trifluoromethylphenyl substituent—allow for well-grounded hypotheses regarding its biological targets. This document will explore these potential mechanisms by drawing parallels with structurally analogous compounds known to possess significant biological activity. We will delve into its potential as a central nervous system (CNS) agent, particularly as a monoamine reuptake inhibitor or a neurokinin-1 (NK1) receptor antagonist, and its potential as an anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also detailed experimental protocols to facilitate the empirical investigation of this and similar molecules.

Part 1: Introduction and Physicochemical Properties

2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride is a synthetic organic compound featuring a morpholine ring, a versatile pharmacophore known to impart favorable pharmacokinetic properties in many approved drugs.[1][2] The morpholine moiety often enhances aqueous solubility and metabolic stability, and can participate in crucial hydrogen bonding interactions with biological targets.[3][4] The addition of a trifluoromethyl group to the phenyl ring is a common strategy in medicinal chemistry to increase lipophilicity and resistance to metabolic degradation.[5]

Table 1: Physicochemical Properties of 2-(4-(trifluoromethyl)phenyl)morpholine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₃NO | [6] |

| Molecular Weight | 231.21 g/mol | [6] |

| Calculated LogP | 2.607 | [6] |

| pKa (estimated) | 7.0-8.0 | [6] |

Part 2: Hypothesized Mechanisms of Action

Given the structural features of 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride, we can hypothesize several plausible mechanisms of action. The 2-phenylmorpholine scaffold is a key feature in several CNS-active compounds, while the trifluoromethylphenyl group is present in a variety of therapeutic agents.

Hypothesis 1: Monoamine Reuptake Inhibition

The 2-phenylmorpholine core is structurally related to phenmetrazine, a well-known stimulant that acts as a norepinephrine-dopamine releasing agent. Furthermore, analogs of methylphenidate, such as 4-fluoromethylphenidate, are potent dopamine uptake inhibitors.[7] It is therefore plausible that 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride could interact with monoamine transporters (dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT)).

Proposed Signaling Pathway: Dopamine Reuptake Inhibition

Caption: Proposed mechanism of NK1 receptor antagonism.

Hypothesis 3: Anti-Cancer Activity via Apoptosis Induction

A structural isomer, 2-[3-(trifluoromethyl)phenyl]morpholine, has been suggested to have an affinity for cancer cells, where it is proposed to disrupt the cell membrane and induce apoptosis by inhibiting protein synthesis. While this information is from a commercial source and pertains to a different isomer, it presents a plausible avenue for investigation for the 4-trifluoromethyl isomer.

Part 3: Experimental Protocols for Mechanism of Action Elucidation

To empirically determine the mechanism of action of 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride, a tiered approach of in vitro and in vivo experiments is necessary.

Experimental Workflow

Caption: Tiered experimental workflow for MoA elucidation.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride for DAT, NET, and SERT.

Methodology:

-

Preparation of Cell Membranes: Utilize HEK293 cells stably expressing human DAT, NET, or SERT. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge to pellet membranes. Resuspend membranes in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neurotransmitter Uptake Assay

Objective: To assess the functional inhibition of monoamine transporters by the compound.

Methodology:

-

Cell Culture: Plate HEK293 cells expressing DAT, NET, or SERT in a 96-well plate.

-

Pre-incubation: Wash cells and pre-incubate with varying concentrations of 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride or a reference inhibitor (e.g., GBR 12909 for DAT) for 15-30 minutes at 37°C.

-

Uptake Initiation: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of neurotransmitter uptake.

Part 4: Concluding Remarks and Future Directions

The structural characteristics of 2-(4-(trifluoromethyl)phenyl)morpholine hydrochloride strongly suggest its potential as a bioactive molecule, likely targeting the central nervous system or exhibiting anti-proliferative properties. The hypotheses presented in this guide, centered on monoamine reuptake inhibition, NK1 receptor antagonism, and induction of apoptosis, provide a solid foundation for future research. The experimental protocols outlined offer a clear path for elucidating its precise mechanism of action. Further investigation into its stereochemistry will also be crucial, as different enantiomers and diastereomers may possess distinct pharmacological profiles. The synthesis and evaluation of related analogs could also provide valuable structure-activity relationship (SAR) data, guiding the development of more potent and selective therapeutic agents.

References

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

Gasiorowski, J. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.

- Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.

- Google Patents. (n.d.). United States Patent (19).

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

-

Crystal Pharmatech. (2024). Review of Polymorph Patent Application of 30 Small Molecule New Drugs Approved by the FDA in 2023. Available at: [Link]

-

Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]

-

MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

- Google Patents. (n.d.). ( 12 ) United States Patent.

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

ACS Chemical Neuroscience. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

-

PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

Sources

- 1. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-(4-(Trifluoromethyl)phenyl)morpholine | 62243-72-5 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Morpholine Derivatives

Executive Summary

The fusion of a trifluoromethylphenyl group with a morpholine scaffold creates a class of compounds with significant potential in modern drug discovery. The trifluoromethyl (CF3) group offers profound benefits in metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic profiles, while the morpholine ring provides a versatile, low-basicity scaffold that can improve solubility and permeability. This combination has proven particularly fruitful in the development of agents targeting the central nervous system (CNS) and metabolic pathways. This guide provides a technical overview of the synthesis, biological activities, structure-activity relationships, and a robust preclinical evaluation framework for trifluoromethylphenyl morpholine derivatives, intended for researchers and professionals in drug development.

Introduction: The Trifluoromethylphenyl Morpholine Scaffold - A Privileged Motif in Modern Drug Discovery

In medicinal chemistry, the identification of "privileged structures"—scaffolds that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The morpholine ring is one such scaffold, featured in numerous approved drugs for its favorable physicochemical and metabolic properties.[1] It is a versatile building block that, when appropriately substituted, can give rise to a wide array of biological activities.[1]

The strategic incorporation of fluorine atoms into drug candidates has become a routine strategy to enhance biological activity and pharmacokinetic properties.[2] Specifically, the trifluoromethyl (CF3) group is a powerful bioisostere for other chemical groups, offering a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing properties.[3] This can profoundly influence a molecule's binding affinity, membrane permeability, and resistance to metabolic degradation by cytochrome P450 enzymes.[4][5]

The combination of these two moieties—the trifluoromethylphenyl group and the morpholine ring—creates a chemical architecture with compelling therapeutic potential. These derivatives are being explored for a range of conditions, from mood disorders and obesity to cancer, leveraging the scaffold's ability to interact with CNS receptors, monoamine transporters, and critical cellular enzymes like kinases.[6][7][8]

Section 1: Physicochemical and Pharmacokinetic Rationale

The success of a drug candidate is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The trifluoromethylphenyl morpholine scaffold is advantageous for several reasons.

-

Central Nervous System (CNS) Penetration: Developing drugs for the CNS requires a delicate balance of size and lipophilicity to ensure permeability across the blood-brain barrier (BBB).[7] The morpholine ring's conformational flexibility and the CF3 group's lipophilicity contribute favorably to this balance. The morpholine nitrogen has a reduced pKa compared to other cyclic amines, which can reduce ionization at physiological pH, a key factor for BBB passage.[7]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism. This can significantly increase a compound's half-life, reducing dosing frequency and improving patient compliance.

-

Solubility and Target Engagement: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility and facilitating interactions with biological targets.[7] The electron-withdrawing nature of the CF3 group can also modulate the basicity of the morpholine nitrogen, which can be critical for optimizing binding to enzymes or receptors where the protonation state is key for interaction.[3]

Section 2: Synthetic Strategies

The synthesis of trifluoromethylphenyl morpholine derivatives can be achieved through several established organic chemistry routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry. A common and versatile approach involves the coupling of a pre-formed morpholine or a precursor with a trifluoromethylphenyl-containing fragment.

Diagram 1: General Synthetic Pathway This diagram illustrates a common synthetic approach for producing trifluoromethylphenyl morpholine derivatives.

Caption: A generalized synthetic route to trifluoromethylphenyl morpholines.

There are three primary methods for preparing the trifluoromethylphenyl precursors: chlorine/fluorine exchange using a trichloromethyl starting material, constructing the aromatic ring from a trifluoromethyl-containing building block, or direct trifluoromethylation of a phenyl ring.[4]

Section 3: Major Biological Activities & Therapeutic Hypotheses

This scaffold has shown promise across several therapeutic areas, primarily due to its ability to modulate monoaminergic systems and cellular signaling pathways.

Central Nervous System Modulation: Antidepressant and Anxiolytic Potential

A significant area of investigation for these derivatives is in the treatment of depression and anxiety.[9][10] The mechanism often involves the inhibition of monoamine transporters, particularly those for serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT).

-

Mechanism of Action: By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration, enhancing neurotransmission. This is the established mechanism of action for many clinically successful antidepressants, including fluoxetine, which itself contains a trifluoromethylphenyl moiety.[11] The serotonergic agonist m-trifluoromethylphenylpiperazine (TFMPP), a related compound, is known to inhibit acetylcholine release, an effect that is antagonized by various antidepressant drugs, suggesting a complex interplay between serotonergic and cholinergic systems.[12]

-

Supporting Evidence: Studies on fluoxetine derivatives and other morpholine-containing compounds have demonstrated their potential to inhibit nitric oxide (NO) production in microglial cells, suggesting neuroprotective and anti-inflammatory effects that could be beneficial in neurodegenerative and mood disorders.[13]

Metabolic Regulation: Anorectic Effects and Appetite Suppression

Derivatives of phenylmorpholine, such as phenmetrazine and its prodrug phendimetrazine, are known anorectic agents used for the short-term management of obesity.[14][15] These compounds act as norepinephrine-dopamine releasing agents (NDRAs), stimulating the central nervous system in a manner that suppresses appetite.[16][17]

-

Mechanism of Action: The primary mechanism is the stimulation of norepinephrine release in the hypothalamus, the brain region that regulates hunger and satiety.[16] This action reduces appetite, making it easier to adhere to a calorie-restricted diet.[16] The trifluoromethylphenyl morpholine scaffold is hypothesized to act via a similar mechanism, potentially with an improved safety and pharmacokinetic profile due to the CF3 group. Some related compounds also act as serotonin releasers and reuptake inhibitors, a mechanism shared with the anorectic drug fenfluramine.[8][18]

Cellular Signaling Inhibition: Targeting Kinase Pathways

The morpholine ring is a key component in a number of potent and selective kinase inhibitors.[19]

-

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a major target in oncology.[7] The morpholine oxygen can form a critical hydrogen bond in the hinge region of the kinase's ATP binding site.[19] Derivatives of ZSTK474, a PI3K inhibitor containing two morpholine groups, have been synthesized where one morpholine is replaced, demonstrating the moiety's importance for potent, low-nanomolar inhibition.[19] The incorporation of a trifluoromethylphenyl group could further enhance potency and selectivity.

Section 4: A Framework for Preclinical Evaluation: A Self-Validating Protocol

For any novel trifluoromethylphenyl morpholine derivative, a systematic, multi-tiered evaluation process is essential to validate its therapeutic potential and identify potential liabilities. This workflow ensures that resource-intensive in vivo studies are only conducted on compounds with a confirmed mechanism of action and an acceptable preliminary safety profile.

Diagram 2: Preclinical Evaluation Workflow This flowchart outlines the logical progression for testing a new derivative, from initial screening to safety assessment.

Caption: A tiered workflow for the preclinical evaluation of novel compounds.

Primary In Vitro Screening

The initial step is to confirm that the compound interacts with its intended molecular target.

Experimental Protocol: Monoamine Transporter Uptake Assay

-

Objective: To determine the potency (IC50) of a test compound to inhibit the uptake of radiolabeled neurotransmitters ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into rat brain synaptosomes or cells stably expressing the human transporters.

-

Materials: Test compound, rat brain synaptosomes (or HEK293 cells expressing hSERT, hNET, hDAT), radiolabeled neurotransmitter, appropriate buffer solutions, selective inhibitors for control (e.g., fluoxetine for SERT), scintillation fluid, microplate scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add synaptosomes/cells, buffer, and the test compound dilutions.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unincorporated radioligand.

-

Allow filters to dry, then add scintillation cocktail.

-

Quantify radioactivity using a microplate scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Causality & Rationale: This assay directly measures the functional consequence of binding to the transporter. It is a crucial first step to confirm the hypothesized mechanism of action before proceeding to more complex and costly animal models.

In Vivo Efficacy Models

Once a compound shows potent in vitro activity, its efficacy must be tested in a living system.

Experimental Protocol: Forced Swim Test (FST) for Antidepressant Activity

-

Objective: To assess the antidepressant-like effect of a compound by measuring the immobility time of rodents when placed in an inescapable cylinder of water.[20][21]

-

Materials: Test compound, vehicle (e.g., saline with 0.5% Tween 80), positive control (e.g., fluoxetine, 20 mg/kg), male Swiss Albino mice, transparent glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C).

-

Procedure:

-

Acclimatize animals to the facility for at least one week.

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) at a set time (e.g., 60 minutes) before the test.

-

Pre-test Session (Day 1): Place each mouse individually into the swim cylinder for 15 minutes. This is for habituation.

-

Test Session (Day 2): 24 hours after the pre-test, place the mice back into the cylinders for a 6-minute session.

-

Record the session with a video camera. A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean immobility time between the treatment groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.

-

Causality & Rationale: The FST is a widely accepted behavioral despair model.[20] A positive result, coupled with a confirmed in vitro mechanism (e.g., SERT inhibition), provides strong, self-validating evidence for the compound's potential as an antidepressant.

Secondary Safety & Toxicology Profiling

Early assessment of potential safety liabilities is critical to avoid late-stage failures. Cardiotoxicity is a primary concern for many classes of drugs.

Experimental Protocol: hERG Channel Inhibition Assay

-

Objective: To assess the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, an off-target effect strongly associated with drug-induced cardiac arrhythmia (Torsades de Pointes).[22][23]

-

Materials: Test compound, cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells), automated patch-clamp system (e.g., QPatch, Patchliner), appropriate extracellular and intracellular solutions.

-

Procedure:

-

Culture hERG-expressing cells to the appropriate confluency.

-

Harvest and prepare a single-cell suspension for the automated patch-clamp system.

-

The system will automatically establish a whole-cell patch-clamp configuration.

-

Apply a specific voltage-clamp protocol to elicit and measure the hERG current (specifically the "tail current").

-

Establish a stable baseline current by perfusing the cell with extracellular solution.

-

Apply increasing concentrations of the test compound and measure the resulting inhibition of the hERG tail current. A positive control (e.g., Cisapride, Terfenadine) is run in parallel.

-

-

Data Analysis: Calculate the percent inhibition of the hERG current at each concentration. Determine the IC50 value by fitting the data to a concentration-response curve.

-

Causality & Rationale: hERG inhibition is a major cause of drug withdrawal from the market.[24] Performing this assay early provides a critical go/no-go decision point. A potent hERG inhibitor (e.g., IC50 < 1 µM) is a significant red flag. This assay is a regulatory requirement and essential for building a trustworthy safety profile.[25]

Section 5: Structure-Activity Relationship (SAR) Insights

Systematic modification of the trifluoromethylphenyl morpholine scaffold can provide valuable insights into the structural requirements for optimal activity and selectivity.

Table 1: Illustrative SAR Data for Monoamine Transporter Inhibition

| Compound ID | Phenyl Substitution | Morpholine Substitution | SERT IC50 (nM) | NET IC50 (nM) | Selectivity (NET/SERT) |

| Lead-01 | 3-CF3 | H | 15 | 150 | 10 |

| SAR-02 | 4-CF3 | H | 50 | 300 | 6 |

| SAR-03 | 3,5-bis(CF3) | H | 5 | 25 | 5 |

| SAR-04 | 3-CF3 | 2-Methyl | 25 | 200 | 8 |

| SAR-05 | 3-CF3 | 3-Phenyl | 8 | 400 | 50 |

Data are hypothetical for illustrative purposes.

-

Phenyl Ring Substitution: The position and number of CF3 groups on the phenyl ring are critical. As seen in the hypothetical data, moving the CF3 group from the 3-position to the 4-position (SAR-02) may decrease potency. Adding a second CF3 group (SAR-03) can significantly enhance potency at both transporters, likely due to increased lipophilicity and altered electronic properties.[26]

-

Morpholine Ring Substitution: Adding substituents to the morpholine ring can modulate potency and selectivity. Small alkyl groups (SAR-04) may be well-tolerated or slightly detrimental, while larger, conformationally restricting groups like a phenyl ring (SAR-05) could dramatically alter the selectivity profile, potentially favoring one transporter over others.

Conclusion & Future Directions

The trifluoromethylphenyl morpholine scaffold represents a highly promising platform for the development of novel therapeutics, particularly for CNS and metabolic disorders. The unique synergy between the metabolic stability conferred by the trifluoromethyl group and the favorable pharmacokinetic properties of the morpholine ring provides a strong foundation for lead optimization. Future research should focus on exploring diverse substitution patterns to fine-tune selectivity for specific biological targets, thereby maximizing efficacy while minimizing off-target effects. The systematic application of the preclinical evaluation framework outlined in this guide will be essential for efficiently identifying and advancing drug candidates with the highest potential for clinical success.

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Naim, M. J., Alam, O., Alam, M. J., Alam, P., & Shrivastava, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

-

Turturro, S., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 26(15), 4648. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1694-1715. [Link]

-

Sakamoto, N., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 293-306. [Link]

-

Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1558-1612. [Link]

- Davies, A. J., et al. (2001). Chemical synthesis of morpholine derivatives.

-

Wikipedia. (n.d.). Phendimetrazine. [Link]

-

Shafi, S., et al. (2021). In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. Journal of Pharmacy & Pharmacognosy Research, 9(5), 675-689. [Link]

-

Alberini, G., & De Fabritiis, G. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(9), 4479-4488. [Link]

-

Schlicker, E., et al. (1988). Antagonism by antidepressant drugs of the inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on [3H]acetylcholine release in rat or guinea-pig hippocampal synaptosomes. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(3), 259-265. [Link]

-

Garattini, S., et al. (1986). Two novel agents affecting eating through an action on monoaminergic systems. The Journal of Pharmacy and Pharmacology, 38(8), 591-597. [Link]

-

Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

-

Breuer, A., et al. (2016). Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects. PLoS ONE, 11(7), e0158779. [Link]

-

Even, P., & Nicolaidis, S. (1986). Metabolic mechanism of the anorectic and leptogenic effects of the serotonin agonist fenfluramine. Appetite, 7 Suppl, 141-153. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phendimetrazine Tartrate?. [Link]

-

Alam, M. B., et al. (2022). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. Molecules, 27(21), 7244. [Link]

-

Lewellyn, K., et al. (2012). In vitro and in vivo evaluation of the antidepressant activity of aplysinopsin analogs. Planta Medica, 78(11), P-123. [Link]

-

Zjawiony, J. K., et al. (2020). 8-Methoxypeucedanin: Evaluation of Anxiolytic Effects and Modulation of Neuronal Activity Related Genes in a Zebrafish Anxiety Model. Molecules, 25(18), 4224. [Link]

-

Alberini, G., & De Fabritiis, G. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(9), 4479-4488. [Link]

-

Wikipedia. (n.d.). Phenmetrazine. [Link]

- L-C. Tye, P. (1975). Morpholine derivatives in the treatment of depression.

-

Maisto, R., et al. (2024). In Vitro and In Vivo Anti-Inflammatory and Antidepressant-like Effects of Cannabis sativa L. Extracts. International Journal of Molecular Sciences, 25(12), 6500. [Link]

-

Fajemiroye, J. O., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1629-1644. [Link]

-

Abraham P, E., & Harindran, J. (2021). In vitro and In vivo antidepressant activity of Sarcostigma kleinii (wight & arn.) family-Icacinaceae. International Journal of Botany Studies, 6(5), 1394-1398. [Link]

-

Drugs.com. (n.d.). Phendimetrazine: Package Insert / Prescribing Information. [Link]

-

Chem Help ASAP. (2023, October 5). hERG channel inhibition & cardiotoxicity [Video]. YouTube. [Link]

-

Steelman, S. L. (1973). Anorectic drugs: use in general practice. Drugs, 6(5), 340-349. [Link]

-

Kim, H. S., et al. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research, 32(1), 111-115. [Link]

-

Verma, R. K. (2018). In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. Journal of Depression and Anxiety, 7(4). [Link]

-

Protsenko, P., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Molecules, 27(22), 7962. [Link]

-

Sakamoto, N., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(19), 6610. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two novel agents affecting eating through an action on monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3876769A - Morpholine derivatives in the treatment of depression - Google Patents [patents.google.com]

- 10. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antagonism by antidepressant drugs of the inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on [3H]acetylcholine release in rat or guinea-pig hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 15. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 17. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic mechanism of the anorectic and leptogenic effects of the serotonin agonist fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

- 22. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. youtube.com [youtube.com]

- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 26. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacology of 2-(4-(trifluoromethyl)phenyl)morpholine HCl

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacology of 2-(4-(trifluoromethyl)phenyl)morpholine HCl, a novel chemical entity with significant potential for therapeutic development. In the absence of direct empirical data, this document synthesizes information from structurally related compounds to construct a predictive pharmacological profile. It details the rationale behind its chemical design, hypothesizes its primary molecular targets and expected physiological effects, and provides a full suite of detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into this compound, enabling a systematic and scientifically rigorous exploration of its therapeutic potential.

Introduction: The Scientific Rationale

The compound 2-(4-(trifluoromethyl)phenyl)morpholine HCl combines two key pharmacophores, the morpholine ring and a trifluoromethylphenyl group, which are well-established in medicinal chemistry for their ability to confer desirable pharmacokinetic and pharmacodynamic properties.[1][2] The strategic inclusion of these moieties suggests a strong likelihood of central nervous system (CNS) activity.

The morpholine ring is a versatile heterocyclic scaffold found in numerous approved drugs.[3] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through its nitrogen and oxygen atoms.[1][2] Furthermore, the pKa of the morpholine nitrogen is often in a range that allows for optimal ionization at physiological pH, which can be advantageous for receptor binding and crossing the blood-brain barrier.[2]

The 4-(trifluoromethyl)phenyl group is a common substituent in modern drug design. The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable interactions, and improve brain permeability.[4]

Therefore, the combination of these two pharmacophores in 2-(4-(trifluoromethyl)phenyl)morpholine HCl suggests a compound with a high probability of CNS activity, potentially targeting monoamine transporters or receptors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior.

| Property | Value | Source |

| Molecular Formula | C11H13ClF3NO | - |

| Molecular Weight | 267.67 g/mol | - |

| LogP (predicted) | 2.9 | - |

| pKa (predicted) | ~7.5 | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in water and polar organic solvents | - |

The predicted LogP suggests a moderate lipophilicity, which is often associated with good oral absorption and the ability to cross the blood-brain barrier. The predicted pKa indicates that the compound will be partially protonated at physiological pH, which can facilitate interactions with biological targets.

Predictive Pharmacology: A Hypothesis-Driven Approach

Based on the pharmacology of structurally similar compounds, we can formulate a strong hypothesis regarding the likely biological targets of 2-(4-(trifluoromethyl)phenyl)morpholine HCl. Substituted phenylmorpholines are known to act as monoamine neurotransmitter releasers or reuptake inhibitors.[5] Specifically, compounds with a phenylmorpholine core have shown affinity for dopamine and serotonin transporters.[6]

A close structural analog, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), is a known serotonergic agent.[7] While the piperazine ring in TFMPP is distinct from the morpholine ring in our compound of interest, the shared trifluoromethylphenyl moiety suggests a potential for interaction with the serotonin system.

Therefore, it is hypothesized that 2-(4-(trifluoromethyl)phenyl)morpholine HCl will primarily act as a modulator of the serotonin and/or dopamine systems , potentially as a reuptake inhibitor or a receptor ligand.

Predicted Mechanism of Action

The primary hypothesis is that 2-(4-(trifluoromethyl)phenyl)morpholine HCl will exhibit inhibitory activity at the serotonin transporter (SERT) and/or the dopamine transporter (DAT). Inhibition of these transporters would lead to an increase in the synaptic concentrations of serotonin and dopamine, respectively, which is the mechanism of action for many antidepressant and psychostimulant drugs.

Caption: Predicted mechanism of action of 2-(4-(trifluoromethyl)phenyl)morpholine HCl.

In Vitro Pharmacological Profiling: Experimental Protocols

A systematic in vitro evaluation is crucial to validate the hypothesized mechanism of action and to identify potential off-target activities.

Receptor and Transporter Binding Assays

This initial screen will determine the binding affinity of the compound for a panel of CNS targets.

Protocol: Radioligand Binding Assay

-

Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), and a panel of serotonin and dopamine receptors (e.g., 5-HT1A, 5-HT2A, D1, D2).

-

Assay Buffer: Prepare an appropriate assay buffer for each target. For example, for hSERT binding, use 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: Select a high-affinity radioligand for each target (e.g., [3H]citalopram for hSERT, [3H]WIN 35,428 for hDAT).

-

Competition Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of 2-(4-(trifluoromethyl)phenyl)morpholine HCl (e.g., 0.1 nM to 10 µM).

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

In Vivo Pharmacological Evaluation: Experimental Protocols

Based on the in vitro profile, in vivo studies in animal models are essential to assess the physiological and behavioral effects of the compound.

Assessment of Antidepressant-like and Anxiolytic-like Activity

Given the hypothesized interaction with the serotonin system, evaluating the compound's potential as an antidepressant or anxiolytic is a logical next step.

Protocol: Forced Swim Test (FST) in Mice

-

Animals: Use male C57BL/6 mice. Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer 2-(4-(trifluoromethyl)phenyl)morpholine HCl or a vehicle control intraperitoneally (i.p.) 30 minutes before the test. A positive control, such as fluoxetine, should also be included.

-

Test Apparatus: Use a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Test Procedure: Gently place each mouse into the cylinder for a 6-minute session.

-

Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol: Elevated Plus Maze (EPM) in Rats

-

Animals: Use male Sprague-Dawley rats.

-

Drug Administration: Administer the test compound or vehicle i.p. 30 minutes prior to the test. A positive control, such as diazepam, should be included.

-

Test Apparatus: The maze consists of two open arms and two closed arms of equal size, elevated 50 cm from the floor.

-

Test Procedure: Place each rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

-

Scoring: Record the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

ADME and Toxicology: A Predictive Assessment

The absorption, distribution, metabolism, excretion (ADME), and toxicological profile of a compound are critical determinants of its therapeutic potential.

Predicted ADME Profile

The morpholine moiety is known to improve metabolic stability and can lead to favorable pharmacokinetic properties.[1] The trifluoromethyl group is also known to block metabolic oxidation, potentially leading to a longer half-life. It is predicted that the compound will have good oral bioavailability and CNS penetration.

Protocol: In Vitro Metabolic Stability Assay

-

Microsome Preparation: Use human liver microsomes to assess phase I metabolism.

-

Incubation: Incubate the compound (e.g., at 1 µM) with the microsomes in the presence of NADPH at 37°C.

-

Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Preliminary Toxicological Assessment

A preliminary assessment of potential toxicity is essential.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Use a panel of cell lines, including a neuronal cell line (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HEK293).

-

Treatment: Expose the cells to a range of concentrations of the compound for 24 or 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Conclusion

2-(4-(trifluoromethyl)phenyl)morpholine HCl represents a promising scaffold for the development of novel CNS-active agents. The predictive pharmacological profile outlined in this guide, based on the well-established properties of its constituent pharmacophores and data from structurally related compounds, strongly suggests a primary interaction with the serotonin and/or dopamine systems. The detailed experimental protocols provided herein offer a clear and scientifically rigorous path for the in vitro and in vivo characterization of this compound. A systematic investigation following the roadmap laid out in this guide will be instrumental in elucidating the therapeutic potential of 2-(4-(trifluoromethyl)phenyl)morpholine HCl and its suitability for further preclinical and clinical development.

References

-

Substituted phenylmorpholine. In: Wikipedia. Accessed January 25, 2026. [Link]

- Zhu J, Li Y, Chmaisse H, et al. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorg Med Chem. 2005;13(21):5843-5852. doi:10.1016/j.bmc.2005.06.064

- Lenci E, Trabocchi A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2020;11(19):2944-2956. doi:10.1021/acschemneuro.0c00452

- Mayer FP, Wimmer L, Dillon-Carter O, et al. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Test Anal. 2018;10(10):1533-1543. doi:10.1002/dta.2427

- Kyzer JL, Martens M. Metabolism and Toxicity of Fluorine Compounds. Chem Res Toxicol. 2021;34(3):678-680. doi:10.1021/acs.chemrestox.0c00439

- Lenci E, Calugi L, Trabocchi A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(3):378-390. doi:10.1021/acschemneuro.0c00729

- Naim MJ, Alam O, Alam MJ, Alam P, Shrivastava N. A review on pharmacological profile of Morpholine derivatives. Int J Pharm Pharm Sci. 2015;7(10):1-12.

- Grandjean P, Andersen EW, Budtz-Jørgensen E, et al. Perfluorinated alkyl substances: emerging insights into health risks. Environ Health. 2012;11:2. doi:10.1186/1476-069X-11-2

- Boev V, Ganev V, Spasov V, et al. Derivatives of 2-phenyl-morpholine and medical compositions. European Patent EP0080940A2, filed November 26, 1982, and issued June 8, 1983.

-

U.S. Environmental Protection Agency. Fluoropolymers: State-of-the-science on Toxicity. Published February 2024. Accessed January 25, 2026. [Link]

- Carroll FI, Muresan AZ, Blough BE, et al. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. J Med Chem. 2011;54(6):1847-1857. doi:10.1021/jm1014555

- Lenci E, Calugi L, Trabocchi A. Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Lee Y, Lee J, Kim H, et al. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Int J Mol Sci. 2022;23(19):11283. doi:10.3390/ijms231911283

- Davies HM, Hopper DW, Hansen T, Liu Q, Gatley SJ, Dewey SL. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. J Med Chem. 2000;43(15):2979-2986. doi:10.1021/jm000049h

- Lenci E, Trabocchi A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(3):378-390. doi:10.1021/acschemneuro.0c00729

- Naim MJ, Alam O, Alam MJ, Alam P, Shrivastava N. A review on pharmacological profile of Morpholine derivatives.

-

Grok. Trifluoromethylphenylpiperazine. Grokipedia. Accessed January 25, 2026. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 6. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

The Trifluoromethylphenyl Morpholine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Immediate Release

A Deep Dive into the SAR of Trifluoromethylphenyl Morpholines for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a senior application scientist's perspective on the structure-activity relationship (SAR) of trifluoromethylphenyl morpholines, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic rationale, key structural modifications, and their profound impact on biological activity, with a focus on kinase inhibition. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and data interpretation frameworks.

The Strategic Importance of the Trifluoromethylphenyl Morpholine Moiety

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When coupled with a trifluoromethylphenyl group, the resulting molecule gains unique electronic and lipophilic characteristics that can dramatically influence its interaction with biological targets. The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety that can enhance a compound's metabolic stability, membrane permeability, and binding affinity.[2] The strategic placement of the CF3 group on the phenyl ring—ortho, meta, or para—is a critical determinant of the molecule's overall pharmacological profile.

Core Synthesis Strategies: A Rationale-Driven Approach

The synthesis of trifluoromethylphenyl morpholine analogs typically involves a convergent strategy, building upon commercially available or readily synthesized precursors. A general and adaptable synthetic route is outlined below, emphasizing the key decision points for introducing structural diversity.

General Synthetic Workflow

Caption: General synthetic workflow for trifluoromethylphenyl morpholines.

A common approach involves the coupling of a trifluoromethyl-substituted aniline with a suitable morpholine precursor. The choice of coupling reaction, such as reductive amination or a palladium-catalyzed Buchwald-Hartwig amination, will depend on the specific functionalities present on the morpholine scaffold.

Structure-Activity Relationship (SAR) Insights: The Critical Role of CF3 Positioning

The biological activity of trifluoromethylphenyl morpholines is exquisitely sensitive to the substitution pattern on both the phenyl and morpholine rings. While a comprehensive, publicly available dataset directly comparing the ortho, meta, and para isomers of a single trifluoromethylphenyl morpholine scaffold against a specific target is limited, we can synthesize key SAR principles from the broader literature on morpholine-containing kinase inhibitors.[3][4]

A crucial aspect of SAR is understanding how the position of the trifluoromethyl group influences the molecule's interaction with the target protein. SAR studies on related heterocyclic compounds have shown that halogen substitutions on an aromatic ring can significantly impact inhibitory activity.[3] For instance, in a series of N-substituted indolines and morpholines evaluated for anticancer activity, the presence of a halogen-substituted aromatic ring was found to increase inhibitory action against the HepG2 cell line.[3]

Hypothetical SAR Study: Trifluoromethylphenyl Morpholine Analogs as PI3K Inhibitors

To illustrate the principles of SAR in this chemical class, let us consider a hypothetical series of analogs designed as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling and a validated cancer target.[5]

Table 1: Hypothetical PI3Kα Inhibition Data for Trifluoromethylphenyl Morpholine Analogs

| Compound | CF3 Position | Other Substituents | PI3Kα IC50 (nM) |

| 1a | ortho | None | 150 |

| 1b | meta | None | 50 |

| 1c | para | None | 25 |

| 2c | para | 2-methyl on morpholine | 15 |

| 3c | para | 3-phenyl on morpholine | 5 |

-

CF3 Position: The inhibitory activity against PI3Kα is significantly influenced by the position of the trifluoromethyl group on the phenyl ring, with the para-substituted analog (1c ) being the most potent. This suggests that the electronic and steric properties imparted by the para-CF3 group are optimal for binding to the active site of PI3Kα.

-

Morpholine Substitution: Further modifications to the morpholine ring can enhance potency. The addition of a small alkyl group at the 2-position (2c ) provides a modest increase in activity, while a larger phenyl substituent at the 3-position (3c ) leads to a substantial improvement. This indicates the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these groups.

Key Molecular Interactions and Signaling Pathways

Trifluoromethylphenyl morpholines often exert their biological effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways.[2] In the context of cancer, the PI3K/Akt/mTOR pathway is a frequently targeted cascade.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

As illustrated, the trifluoromethylphenyl morpholine inhibitor would bind to the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Procedure for the Synthesis of 4-(Trifluoromethylphenyl)morpholines

This protocol is a general guideline and may require optimization for specific analogs.

-

Reductive Amination: To a solution of the corresponding trifluoromethylaniline (1.0 eq) and N-Boc-2-formylmorpholine (1.1 eq) in dichloromethane (DCM, 0.1 M) is added sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 12-18 hours.

-

Work-up and Purification: The reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Deprotection: The Boc-protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the final product.

In Vitro PI3Kα Inhibition Assay

The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a commercially available ADP-Glo™ Kinase Assay (Promega).

-

Assay Setup: The assay is performed in a 384-well plate. Each well contains the PI3Kα enzyme, the substrate (PIP2), ATP, and the test compound at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour.

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The trifluoromethylphenyl morpholine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic manipulation of the trifluoromethyl group's position on the phenyl ring, combined with substitutions on the morpholine moiety, allows for the fine-tuning of a compound's potency and selectivity. Future research in this area should focus on generating comprehensive SAR data for positional isomers against a panel of kinases to better understand the principles governing selectivity. Furthermore, the exploration of novel synthetic methodologies to access a wider range of structurally diverse analogs will undoubtedly lead to the discovery of new and improved drug candidates.

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

- The Pharma Innovation Journal. (2020). Synthesis, biological activity of new pyrazoline derivative.

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s), 253.

- Singh, H., & Singh, A. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 58(15), 6216–6222.

- O'Keeffe, M., & Moody, C. J. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Agricultural and Food Chemistry, 60(27), 6773–6781.

- Google Patents. (2003).

- BenchChem. (n.d.). A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research.

-

Liu, K. K., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(17), 7834–7845.

- Wang, X., et al. (2021). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry, 225, 113795.

- Baker, J. F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2549–2553.

- Muthas, D., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 22(9), 1547.

- Harada, H., et al. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. International Journal of Molecular Sciences, 25(7), 3986.

- Rawat, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 143–172.

- Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163–4165.

- Abdel-Maksoud, M. S., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 25(5), 2909.

- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858.

- Wipf, P., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163-4165.

- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139–1147.

- Lategahn, J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Cancers, 13(16), 4173.

- Ishikawa, T., et al. (2009). Emerging new technology: QSAR analysis and MO Calculation to characterize interactions of protein kinase inhibitors with the human ABC transporter, ABCG2 (BCRP). Current Drug Metabolism, 10(7), 749–760.

- Grisu, G., et al. (2018). General protocol for the synthesis of PMOs morpholine‐based oligomers. Molecules, 23(10), 2635.

- BenchChem. (n.d.). Application Notes and Protocols: 2-(4-Fluorophenyl)

Sources

- 1. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basicity and pKa of 2-(4-(Trifluoromethyl)phenyl)morpholine

Executive Summary

The ionization constant (pKa) of a drug candidate is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the basicity and pKa of 2-(4-(trifluoromethyl)phenyl)morpholine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the structural determinants of its basicity, present robust experimental protocols for pKa determination, and discuss the profound implications of its ionization state on its behavior as a potential therapeutic agent. The primary basic center of this molecule, the morpholine nitrogen, is significantly influenced by the potent electron-withdrawing nature of the 4-(trifluoromethyl)phenyl substituent, resulting in a pKa value lower than that of the parent morpholine scaffold. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the characterization and optimization of molecules containing this important structural motif.

The Foundational Role of pKa in Drug Discovery

The pKa value governs the degree of ionization of a compound at a given pH. This, in turn, influences a cascade of properties essential for a molecule's success as a drug:

-

Solubility: The ionized form of a drug is typically more soluble in aqueous environments, such as the gastrointestinal fluid and blood plasma.

-

Permeability: The neutral, non-ionized form is generally more lipophilic and thus more capable of passively diffusing across biological membranes like the intestinal epithelium and the blood-brain barrier.

-

Target Binding: The charge state of a molecule can be critical for its interaction with the target protein, influencing electrostatic interactions and hydrogen bonding.

-

Pharmacokinetics: The overall ADME profile is a delicate balance between solubility and permeability, which is directly controlled by the compound's pKa relative to the pH of various physiological compartments.

An accurate understanding and determination of pKa are therefore not merely academic exercises but cornerstones of rational drug design and candidate selection.[1]

Molecular Structure Analysis: The Basis of Basicity

The acid-base behavior of 2-(4-(trifluoromethyl)phenyl)morpholine is centered on the lone pair of electrons on the secondary amine nitrogen within the morpholine ring, which acts as the primary basic site.[2] However, the basicity of this nitrogen is substantially modulated by the electronic effects of the aryl substituent.

-

The Basic Center: The nitrogen atom in the morpholine ring can accept a proton, forming a positively charged morpholinium ion. The pKa of the parent morpholine compound is approximately 8.4-8.5, establishing it as a moderately weak base.[2][3][4]

-

The Electron-Withdrawing Substituent: The key feature of this molecule is the 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong negative inductive effect, or -I effect).[5][6][7] This effect pulls electron density from the phenyl ring, which in turn withdraws electron density from the attached morpholine nitrogen.

This reduction in electron density on the nitrogen atom makes its lone pair less available to accept a proton, thereby decreasing its basicity compared to the unsubstituted morpholine. Consequently, 2-(4-(trifluoromethyl)phenyl)morpholine is a weaker base than morpholine, which is reflected in a lower pKa value.

Quantitative pKa Data

While extensive experimental data for this specific molecule is not widely published, we can consolidate known and estimated values to guide our analysis. The electron-withdrawing effect of the substituent leads to a predictable decrease in basicity.

| Compound | pKa Value (of conjugate acid) | Method | Source(s) |

| 2-(4-(Trifluoromethyl)phenyl)morpholine | 7.0 - 8.0 | Estimated | [2] |

| Morpholine | 8.36 - 8.49 | Experimental | [2][3][4] |

The estimated pKa range of 7.0-8.0 represents a significant reduction of approximately 0.5 to 1.5 pKa units from the parent morpholine, a direct consequence of the substituent's electronic influence.[2]

Experimental Determination of pKa

Accurate pKa determination requires rigorous experimental methodology. The two most common and reliable methods for a compound like 2-(4-(trifluoromethyl)phenyl)morpholine are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a standardized titrant is added.[8] The pKa is determined from the inflection point of the resulting titration curve.

Protocol:

-

Equipment and Reagents:

-

Calibrated pH meter and electrode.

-

Automated titrator or manual burette.

-

Magnetic stirrer and stir bar.

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

2-(4-(trifluoromethyl)phenyl)morpholine sample.

-

Co-solvent (e.g., methanol or ethanol) if aqueous solubility is low.

-

Inert gas (e.g., nitrogen or argon) supply.

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound to a known concentration (e.g., 1-5 mM) in water or a suitable water/co-solvent mixture.

-

Acidification: Add a precise excess of standardized 0.1 M HCl to fully protonate the morpholine nitrogen, lowering the initial pH to ~2.

-

Inert Atmosphere: Purge the solution with an inert gas for 5-10 minutes before and during the titration to displace dissolved CO2, which can interfere with the measurement by forming carbonic acid.[9]

-

Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, recording the pH at regular volume increments.[1][9]

-

Data Collection: Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH at the midpoint of the buffer region, which corresponds to the point of maximum slope on the first derivative plot (ΔpH/ΔV vs. V) or the inflection point of the sigmoidal curve.[10]

-

Expertise & Trustworthiness: The use of an inert atmosphere is critical for high accuracy, as atmospheric CO2 can artificially lower the pH and distort the titration curve for weakly basic amines. Calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment ensures the integrity of the pH measurements.

Method 2: UV-Vis Spectrophotometry

This method is applicable when the protonated and neutral forms of the molecule exhibit different ultraviolet absorbance spectra.[11] The presence of the phenyl chromophore adjacent to the morpholine nitrogen makes 2-(4-(trifluoromethyl)phenyl)morpholine an excellent candidate for this technique.

Protocol:

-

Equipment and Reagents:

-

UV-Vis spectrophotometer with temperature control.

-

Matched quartz cuvettes.

-

Calibrated pH meter.

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Stock solution of 2-(4-(trifluoromethyl)phenyl)morpholine in a suitable solvent (e.g., methanol).

-

-

Procedure:

-

Wavelength Selection: Record the UV spectra of the compound in highly acidic (pH ~2, fully protonated) and highly basic (pH ~12, fully neutral) solutions. Identify the wavelength (λ) with the largest difference in absorbance between the two forms.

-

Sample Preparation: Prepare a series of samples by adding a small, constant aliquot of the compound's stock solution to each buffer solution of known pH. Ensure the final concentration is identical across all samples.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelength.

-

-

Data Analysis:

-

Plot absorbance (y-axis) versus pH (x-axis). This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of the curve, where the concentrations of the protonated and neutral species are equal.[12] This can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation.

-

Expertise & Trustworthiness: This method is highly sensitive and requires only a small amount of material. It is crucial to maintain a constant ionic strength across all buffer solutions to minimize activity coefficient effects. The temperature must also be strictly controlled, as pKa values are temperature-dependent.

Computational pKa Prediction

As a complementary approach, in silico pKa prediction can provide rapid estimates and valuable insights during early-stage drug discovery. Software packages utilize various algorithms, including those based on quantum mechanics and machine learning, to calculate pKa values from a molecule's 2D or 3D structure. These tools can be particularly useful for screening large libraries of virtual compounds. Several platforms are available for this purpose.[13][14][15]

Implications for Drug Development